7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a therapeutic agent, particularly in the treatment of cancer due to its ability to inhibit cyclin-dependent kinase 2 (CDK2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is typically synthesized through a series of cyclization reactions involving hydrazine derivatives and various aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions are common, particularly at the phenoxy and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives that retain the core structure of the original compound .
Scientific Research Applications
7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity but may differ in their potency and selectivity.
1,2,4-triazole derivatives: Known for their broad range of biological activities, including anticancer, antifungal, and antibacterial properties.
Uniqueness
7-phenyl-2-(1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazol-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features that confer high selectivity and potency towards CDK2 inhibition . The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability .
Properties
Molecular Formula |
C23H15F3N8O |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
10-phenyl-4-[1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H15F3N8O/c24-23(25,26)15-5-4-8-17(11-15)35-14-32-10-9-19(30-32)20-29-22-18-12-28-34(16-6-2-1-3-7-16)21(18)27-13-33(22)31-20/h1-13H,14H2 |
InChI Key |
CPHFEXWQZMDDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=NN(C=C5)COC6=CC=CC(=C6)C(F)(F)F |
Origin of Product |
United States |
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